2,2'-Difluoro-[1,1'-biphenyl]-4-ol
Description
Significance of Fluorinated Biphenyls in Advanced Chemical Research
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.com In the context of the biphenyl (B1667301) scaffold, fluorination is a powerful tool used to modulate characteristics such as lipophilicity, metabolic stability, and binding affinity. youtube.com The carbon-fluorine bond is the strongest covalent bond in organic chemistry, which imparts significant thermal and chemical stability to the molecule. youtube.com
In medicinal chemistry, the replacement of hydrogen with fluorine can enhance a drug's potency and improve its pharmacokinetic profile by, for example, blocking sites of metabolic oxidation. youtube.com Fluorinated biphenyls are key components in a variety of pharmaceuticals. Furthermore, the electronic perturbations caused by fluorine substitution make these compounds valuable in materials science, particularly in the development of liquid crystals and advanced polymers where specific dielectric properties and stability are required. acs.org
The Unique Role of Hydroxylated Biphenyl Scaffolds in Organic Synthesis and Materials Science
Hydroxylated biphenyls, often referred to as biphenols, are a class of compounds that serve as privileged scaffolds in a multitude of chemical applications. acs.org The hydroxyl group provides a reactive handle for further functionalization and can participate in hydrogen bonding, which is crucial for molecular recognition and the assembly of supramolecular structures.
These scaffolds are fundamental building blocks for many natural products and are widely used as ligands in asymmetric catalysis, where their atropisomeric chirality can be exploited to control the stereochemical outcome of reactions. acs.org In materials science, biphenols are precursors to a range of polymers, including polyamides, polyesters, and polycarbonates, lending them enhanced thermal stability and specific mechanical properties. jraic.com The direct oxidation of phenol (B47542) derivatives is a common route to forming these biphenol structures, although selective synthesis can be challenging. jraic.com
Overview of Key Research Domains Pertaining to 2,2'-Difluoro-[1,1'-biphenyl]-4-ol
While direct research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising areas of investigation. By examining its isomers and related compounds, its potential applications can be inferred.
One major research domain is medicinal chemistry . The isomer, 2',4'-Difluoro-[1,1'-biphenyl]-4-ol, is known as an impurity of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). chemicalbook.com This suggests that this compound could also be synthesized and evaluated for similar anti-inflammatory or other biological activities. The specific placement of the fluorine atoms in the 2,2'-positions would create a distinct three-dimensional structure and electronic distribution compared to other isomers, potentially leading to novel pharmacological profiles.
Another significant area is materials science . Fluorinated biphenyls are known to be used in the development of liquid crystals. acs.org The unique combination of the 2,2'-difluoro substitution pattern and the 4-hydroxyl group in this compound could lead to novel liquid crystalline materials with specific phase behaviors and electro-optical properties.
Finally, in the realm of organic synthesis , the development of efficient and stereoselective methods to produce this compound is a research challenge in itself. Methods like the Ullmann coupling or Suzuki coupling, which are used for synthesizing related fluorinated biphenols, would likely be the starting point for synthetic strategies. acs.orgontosight.ai
Table 1: Comparison of Related Difluoro-hydroxybiphenyl Isomers
| Compound Name | CAS Number | Key Research Association |
|---|---|---|
| 2',4'-Difluoro-[1,1'-biphenyl]-4-ol | 59089-68-8 | Impurity of the anti-inflammatory drug Diflunisal. chemicalbook.com |
| 2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 22494-42-4 | Known as Diflunisal, an analgesic and anti-inflammatory agent. researchgate.netbldpharm.com |
| 2,2'-Difluoro-[1,1'-biphenyl] | 388-82-9 | Parent (non-hydroxylated) structure; studied for its conformational properties. nih.govsigmaaldrich.com |
Table 2: Potential Synthetic Routes for this compound
| Reaction Type | Description | Relevance |
|---|---|---|
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Widely used for creating carbon-carbon bonds to form biaryls. Could couple a protected 4-hydroxyphenylboronic acid with 1-bromo-2,2'-difluorobenzene. ontosight.ai |
| Ullmann Coupling | A copper-catalyzed reaction that couples two aryl halides. | Effective for synthesizing symmetrically and asymmetrically substituted biaryls, including highly fluorinated biphenols. acs.orgontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(2-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSUMHQJITXQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673371 | |
| Record name | 2,2'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214375-77-5 | |
| Record name | 2,2′-Difluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214375-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Difluoro 1,1 Biphenyl 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Biphenylols
NMR spectroscopy provides unparalleled insight into the electronic environment of each atom within a molecule. For fluorinated biphenylols, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to fully define the structure, including the connectivity of the atoms and their spatial relationships.
The ¹H NMR spectrum of 2,2'-Difluoro-[1,1'-biphenyl]-4-ol is expected to show signals for eight distinct proton environments: seven aromatic protons and one phenolic hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. The hydroxyl proton (4-OH) typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
The aromatic protons will exhibit complex splitting patterns due to both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings.
Ring A (Substituted with -OH): The proton at C3 is expected to be a doublet of doublets, split by the adjacent proton H5 and the fluorine atom at C2. The proton at C5 will be a multiplet, coupled to H3 and H6. The H6 proton will be coupled to H5.
Ring B (Unsubstituted): The protons on the second phenyl ring (H3' to H6') will show patterns typical of a mono-substituted benzene (B151609) ring, further complicated by long-range couplings to the fluorine at C2'.
The table below outlines the expected ¹H NMR spectral data. Actual values may vary based on the solvent and spectrometer frequency.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H3 | ~6.8-7.0 | ddd | ³J(H,H), ⁴J(H,F), ⁵J(H,H) |
| H5 | ~7.0-7.2 | m | ³J(H,H), ⁴J(H,H) |
| H6 | ~7.3-7.5 | m | ³J(H,H), ⁴J(H,H), ⁵J(H,F) |
| H3' | ~7.1-7.3 | m | ³J(H,H), ⁴J(H,H), ⁴J(H,F) |
| H4' | ~7.4-7.6 | m | ³J(H,H) |
| H5' | ~7.2-7.4 | m | ³J(H,H) |
| H6' | ~7.3-7.5 | m | ³J(H,H), ³J(H,F) |
| 4-OH | Variable (e.g., ~5.0-9.0) | br s | None |
Table 1: Predicted ¹H NMR data for this compound. Multiplicities: d (doublet), t (triplet), m (multiplet), br s (broad singlet).
The ¹³C NMR spectrum will display twelve distinct signals, corresponding to each carbon atom in the asymmetric molecule. The chemical shifts are influenced by the attached atoms and their position on the aromatic rings. A key feature of the spectrum will be the presence of carbon-fluorine (C-F) couplings, which are observable over one, two, or three bonds.
The carbons directly bonded to fluorine (C2 and C2') will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz).
Carbons adjacent to the C-F bond (C1, C3, C1', C3') will also be split into doublets, but with smaller two-bond coupling constants (²JCF).
The carbon bearing the hydroxyl group (C4) will be shifted downfield to approximately 155-160 ppm.
| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling |
|---|---|---|
| C1 | ~120-125 | ²J(C,F) |
| C2 | ~158-162 | ¹J(C,F) |
| C3 | ~115-120 | ²J(C,F) |
| C4 | ~155-160 | ³J(C,F) |
| C5 | ~118-122 | No significant coupling |
| C6 | ~130-135 | ⁴J(C,F) |
| C1' | ~125-130 | ²J(C,F) |
| C2' | ~158-162 | ¹J(C,F) |
| C3' | ~130-135 | ²J(C,F) |
| C4' | ~128-132 | No significant coupling |
| C5' | ~124-128 | No significant coupling |
| C6' | ~130-135 | ³J(C,F) |
Table 2: Predicted ¹³C NMR data for this compound, noting expected carbon-fluorine couplings.
Assigning specific ¹⁹F signals in polyfluorinated molecules can be challenging. spectrabase.com Quantum chemical methods, particularly Density Functional Theory (DFT), have become an invaluable tool for predicting ¹⁹F NMR chemical shifts. mdpi.com
The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31+G(d,p)).
NMR Calculation: The isotropic magnetic shielding constants (σ) for each fluorine nucleus are calculated on the optimized geometry, often using the Gauge-Independent Atomic Orbital (GIAO) method.
Conversion to Chemical Shift: The calculated shielding constants are converted to chemical shifts (δ) using a reference compound (e.g., CFCl₃) and a linear scaling equation: δ_calc = (σ_ref - σ_calc) / (1 - σ_ref).
To improve accuracy, scaling factors derived from a comparison of experimental and computed shifts for a training set of related molecules are often applied. rsc.orgcas.org This computational approach allows for the confident assignment of experimental ¹⁹F signals to specific fluorine atoms within the molecule. spectrabase.com
The two ortho-substituents in 2,2'-disubstituted biphenyls sterically hinder rotation around the C1-C1' single bond. This phenomenon, known as atropisomerism, can be studied using dynamic NMR (DNMR) spectroscopy. chemrevise.org
At room temperature, the rotation around the biphenyl (B1667301) bond in this compound is likely slow on the NMR timescale. This restricted rotation makes the two fluorine atoms, as well as the two phenyl rings, inequivalent, resulting in distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.
As the temperature of the sample is increased, the rate of rotation about the C1-C1' bond increases. This has several observable effects on the NMR spectrum:
Broadening: The distinct signals for the exchanging sites (e.g., F2 and F2') begin to broaden.
Coalescence: At a specific temperature, known as the coalescence temperature (Tc), the two separate signals merge into a single, broad peak.
Sharpening: Above the coalescence temperature, the rotation is fast on the NMR timescale, and the signal sharpens to a single peak representing the time-averaged environment.
By analyzing the line shape of the signals at different temperatures, or by using the coalescence temperature, the rate constant (k) for the rotational process can be determined. From this, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. For similar biphenyl structures, these barriers can range from below 7 to over 20 kcal/mol. chemrevise.org
While 1D NMR provides information about the types and electronic environments of nuclei, 2D NMR experiments are essential for unambiguously determining the molecular structure by revealing through-bond correlations. nist.gov
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled. A COSY spectrum of this compound would show cross-peaks connecting adjacent protons, allowing for the mapping of the proton networks on each of the two aromatic rings. For example, a cross-peak between the signals for H5 and H6 would confirm their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals which protons are directly attached to which carbon atoms. chemicalbook.com It generates a cross-peak for each C-H bond. This allows for the definitive assignment of all protonated carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment is one of the most powerful for elucidating the carbon skeleton, as it shows correlations between protons and carbons over two to three bonds. chemicalbook.com For this compound, key HMBC correlations would include:
Correlations from the hydroxyl proton to C3, C4, and C5, confirming the position of the -OH group.
Correlations between protons on one ring and carbons on the other (e.g., from H6' to C1 and C2), which provides definitive proof of the biphenyl linkage.
Correlations from protons to the fluorine-bearing carbons (e.g., from H3 to C2), confirming the substitution pattern.
By combining the information from these complementary 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
¹⁹F NMR Spectroscopy for Fluorine Environments and Substituent Effects
The unequivocal identification and detailed structural analysis of this compound rely on a suite of advanced spectroscopic techniques. These methods provide critical insights into the molecule's functional groups, connectivity, molecular weight, and three-dimensional arrangement in the solid state.
Vibrational Spectroscopy for this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this a powerful tool for structural characterization.
Infrared (IR) spectroscopy is particularly adept at identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl group, the carbon-fluorine bonds, and the biphenyl framework.
The most prominent and easily identifiable peak would be from the O-H stretching vibration of the phenolic hydroxyl group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding in the condensed phase.
The C-F stretching vibrations are also a key diagnostic feature. Due to the high electronegativity of fluorine, these bonds give rise to strong absorptions, typically found in the 1100-1300 cm⁻¹ range. The presence of two fluorine atoms on the biphenyl system may result in multiple strong peaks in this region.
The C-O stretching vibration of the phenol (B47542) group is expected to be observed in the 1260-1180 cm⁻¹ region. This peak can sometimes overlap with the C-F stretching bands.
The aromatic nature of the biphenyl core gives rise to several characteristic vibrations. The aromatic C=C stretching vibrations typically appear as a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ region. Additionally, aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, appear in the 690-900 cm⁻¹ range.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Phenolic O-H | Stretching | 3200-3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |
| C-O | Stretching | 1260-1180 | Strong |
| C-F | Stretching | 1100-1300 | Strong |
| Aromatic C-H | Out-of-plane Bending | 690-900 | Medium to Strong |
This table presents expected ranges for IR absorptions based on typical functional group frequencies.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that symmetric vibrations and bonds involving non-polar character are more prominent in Raman spectra.
For this compound, the most intense signals in the Raman spectrum are anticipated to arise from the vibrations of the aromatic rings. A particularly strong and characteristic band for biphenyl and its derivatives is the symmetric ring breathing mode , which is typically observed around 1600 cm⁻¹. stanford.edu This mode involves the concerted stretching of the carbon-carbon bonds within the phenyl rings.
| Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** | Intensity |
| Symmetric Aromatic Ring Breathing | ~1600 | Strong |
| Aromatic C-H Stretching | 3000-3100 | Medium |
| C-F Stretching | 1100-1300 | Medium |
| Other Ring Deformations | 800-1500 | Medium to Weak |
This table presents expected Raman shifts based on data from related biphenyl compounds. stanford.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₈F₂O, the exact monoisotopic mass is 206.0543 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 206. This peak corresponds to the intact molecule having lost one electron. The presence of this peak is the primary confirmation of the compound's molecular weight.
The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule are expected to involve the loss of small, stable neutral molecules or radicals. Key expected fragmentation patterns include:
Loss of CO: A common fragmentation for phenols is the loss of a carbon monoxide molecule, which would result in a fragment ion at m/z 178.
Loss of a fluorine atom: The cleavage of a C-F bond could lead to the loss of a fluorine radical, resulting in a fragment at m/z 187.
Cleavage of the biphenyl linkage: While less common under standard EI conditions, some fragmentation at the bond connecting the two phenyl rings could occur, leading to ions corresponding to the individual fluorinated and hydroxylated phenyl rings.
A high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula.
| Ion | m/z (expected) | Identity |
| [M]⁺ | 206 | Molecular Ion |
| [M - CO]⁺ | 178 | Loss of Carbon Monoxide |
| [M - F]⁺ | 187 | Loss of a Fluorine atom |
This table outlines the expected major peaks in the mass spectrum of this compound.
X-ray Crystallography for Solid-State Structure Determination of Related Fluorinated Biphenylol Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated biphenyl and phenol derivatives allows for a well-founded prediction of its solid-state characteristics. researchgate.net
A successful single-crystal X-ray diffraction experiment on this compound would yield crucial information, including:
Bond lengths, bond angles, and torsion angles: This would precisely define the molecular geometry, including the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the ortho-fluorine substituents.
Conformational polymorphism: It is possible for this molecule to crystallize in different forms (polymorphs), each with a unique crystal packing and potentially different physical properties. X-ray crystallography can identify and characterize these different polymorphs. researchgate.net
Based on a comprehensive search of publicly available scientific literature, there is currently no specific theoretical and computational chemistry data for the compound This compound .
Therefore, it is not possible to provide the detailed analysis requested in the outline, including:
Density Functional Theory (DFT) studies on its ground state.
High-accuracy ab initio calculations.
Analysis of its HOMO-LUMO gap and electronic properties.
Molecular Electrostatic Potential (MEP) mapping.
Calculation of its torsional barriers and dihedral angles.
While computational studies exist for related isomers and analogous structures, the strict requirement to focus solely on this compound cannot be met with the available information. Further research and publication in the field of theoretical and computational chemistry would be required to generate the specific data needed to construct the requested article.
Theoretical and Computational Chemistry Studies of 2,2 Difluoro 1,1 Biphenyl 4 Ol
Conformational Analysis and Rotational Dynamics of 2,2'-Difluoro-[1,1'-biphenyl]-4-ol
Computational Studies of Atropisomerism in Ortho-Substituted Biphenyls
Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. chiralpedia.com In ortho-substituted biphenyls, such as this compound, the steric hindrance caused by the ortho substituents restricts the free rotation around the central C-C bond linking the two phenyl rings. chiralpedia.comyoutube.com This restriction gives rise to stable, non-interconverting enantiomeric conformations known as atropisomers.
Computational chemistry, particularly methods like Density Functional Theory (DFT), has become a powerful tool for investigating the atropisomerism of substituted biphenyls. comporgchem.comias.ac.in These studies can predict the rotational barriers and the dihedral angles between the phenyl rings. The magnitude of this rotational barrier is influenced by the size and nature of the ortho substituents. libretexts.org For a biphenyl (B1667301) system to exhibit atropisomerism, neither ring should possess a vertical plane of symmetry. youtube.com
The racemization of these chiral biphenyls occurs through a planar transition state. youtube.com The energy required to achieve this planar conformation, known as the activation energy for racemization, must be substantial enough (typically 16 to 19 kcal/mole) to prevent spontaneous interconversion at room temperature. libretexts.org Computational models can accurately calculate these energy barriers, providing insight into the stability of the atropisomers. For instance, studies on similar ortho-substituted biphenyls have utilized methods like B3LYP/6-31G(d) to map the potential energy surface and identify the transition states for atropisomerization. comporgchem.com
The table below presents computationally derived rotational energy barriers for various substituted biphenyls, illustrating the effect of different ortho-substituents on the stability of atropisomers.
| Compound | Ortho-Substituent | Computational Method | Rotational Barrier (kcal/mol) | Reference |
| 2,2'-dinitrobiphenyl | -NO2 | DFT | > 20 | libretexts.org |
| 2,2'-dicarboxybiphenyl | -COOH | DFT | > 20 | libretexts.org |
| 2,2'-disulfonic acid | -SO3H | DFT | > 20 | libretexts.org |
| (P,S)-1 (model system) | various | B3LYP/6-31G(d) | 26.77 | comporgchem.com |
Influence of Fluorine and Hydroxyl Substituents on Conformational Preferences
The conformational preferences of this compound are determined by the interplay of steric and electronic effects of the fluorine and hydroxyl substituents. The two ortho-fluorine atoms are primarily responsible for the hindered rotation that leads to atropisomerism. nih.gov Fluorine, being a relatively small but highly electronegative atom, influences the molecular geometry and electronic distribution. nih.gov
Computational studies on fluorinated aromatic compounds have shown that the introduction of fluorine can significantly alter conformational landscapes. nih.govconsensus.app In the case of this compound, the fluorine atoms increase the rotational barrier around the biphenyl linkage. While fluorine is smaller than groups like nitro (-NO2) or carboxyl (-COOH), its presence is sufficient to create stable atropisomers. libretexts.org
The hydroxyl group at the para position of one of the phenyl rings also plays a role in the molecule's conformational behavior, primarily through electronic effects and potential intermolecular interactions. nih.gov Theoretical calculations, often employing methods like MP2 and DFT (e.g., MPWB1K), can elucidate the subtle intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···F or C-H···O), that contribute to the stability of specific conformers. nih.govconsensus.app These interactions, along with the steric repulsion of the ortho-fluorine atoms, dictate the preferred dihedral angle between the phenyl rings.
The following table summarizes the influence of different substituents on the conformational properties of biphenyl derivatives based on computational and experimental findings.
| Substituent | Position | Influence on Conformation | Key Interactions | Reference |
| Fluorine | Ortho | Induces atropisomerism, increases rotational barrier | Steric repulsion, potential C-H···F interactions | nih.govnih.gov |
| Hydroxyl | Para | Primarily electronic effects, potential for intermolecular hydrogen bonding | Dipole-dipole interactions, hydrogen bonding | nih.gov |
| Nitro | Ortho | High rotational barrier, stable atropisomers | Strong steric hindrance | libretexts.org |
| Carboxyl | Ortho | High rotational barrier, stable atropisomers | Steric hindrance, potential for intramolecular hydrogen bonding | libretexts.org |
Reaction Mechanism Predictions and Catalytic Pathway Investigations Involving this compound
Computational chemistry is instrumental in predicting reaction mechanisms and investigating catalytic pathways involving complex molecules like this compound. Theoretical studies can model the transformation of reactants to products, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction energetics.
For reactions involving fluorinated biphenyls, computational methods can shed light on the role of the fluorine substituents in directing the reaction or influencing its rate. For example, in palladium-catalyzed C-H functionalization reactions, which are used to synthesize complex molecules from simpler precursors, theoretical calculations can help to understand the mechanism, which may involve steps like β-fluoride elimination. nih.gov
In the context of this compound, computational studies could be employed to predict its reactivity in various chemical transformations. For instance, the synthesis of derivatives, such as the formation of an amide bond from the corresponding acyl chloride, can be modeled to understand the reaction pathway. mdpi.com Furthermore, investigations into potential catalytic applications of this molecule or its derivatives would heavily rely on computational predictions to design efficient catalytic cycles and identify potential catalyst deactivation pathways.
Computational Spectroscopy for Predicting NMR and IR Spectra of this compound
Computational spectroscopy is a vital tool for predicting and interpreting the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules. chemrxiv.orggithub.io For this compound, these predictions are particularly valuable for structural elucidation and for understanding the influence of its specific substituents on its spectral properties.
NMR Spectra Prediction:
Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts using quantum chemical methods, especially DFT, has become a standard practice. nih.gov For fluorinated aromatic compounds, specific computational protocols have been developed to achieve high accuracy. researchgate.netnsf.govnih.gov Methods like the ωB97XD functional with the 6-31+G(d,p) basis set have been shown to provide reliable predictions for ¹⁹F NMR chemical shifts. nsf.gov The calculation of isotropic shielding tensors, which are then converted to chemical shifts, allows for the assignment of specific resonances to individual atoms within the molecule. nih.gov This is particularly useful for complex molecules with multiple fluorine atoms, where experimental assignment can be challenging. nih.gov
The table below shows a comparison of experimental and computationally predicted ¹⁹F NMR chemical shifts for a set of fluorinated aromatic compounds, demonstrating the accuracy of modern computational methods.
| Compound | Experimental Shift (ppm) | Computed Shift (ppm) | Method | Reference |
| Fluoroaromatic Set (avg) | N/A | N/A (MAD 1.7 ppm) | B3LYP/6-311+G(2d,p) | nih.gov |
| PFAS Set (avg) | N/A | N/A (RMSE < 4 ppm) | ωB97XD/6-31+G(d,p) | nih.gov |
IR Spectra Prediction:
Computational methods can also simulate the IR spectrum of a molecule by calculating its vibrational frequencies and intensities. github.ioresearchgate.net This is typically done by first performing a geometry optimization and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). github.io The resulting vibrational modes can be visualized, providing a direct link between specific peaks in the IR spectrum and the motions of the atoms. youtube.com For biphenyl and its derivatives, DFT methods like B97-1/6-311G(d,p) have been shown to accurately predict vibrational frequencies. researchgate.net For this compound, a computed IR spectrum would help in assigning the characteristic vibrational bands associated with the C-F, O-H, and C-C stretching and bending modes.
Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoro 1,1 Biphenyl 4 Ol
Impact of Fluorine Substitution on Aromatic Reactivity of the Difluorobiphenylol System
The presence of fluorine atoms on the aromatic rings dramatically modulates the reactivity of the biphenyl (B1667301) system compared to its non-fluorinated counterpart. These effects can be broadly categorized into electronic and steric contributions.
The fluorine atom is the most electronegative element, and its substitution onto an aromatic ring introduces strong electronic perturbations. These effects are a combination of a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (or resonance) effect (+M).
The inductive effect (-I) of the two fluorine atoms significantly deactivates the aromatic rings towards electrophilic aromatic substitution (EAS). By withdrawing electron density from the pi-system through the sigma bond, the fluorine atoms make the rings less nucleophilic and thus less susceptible to attack by electrophiles. This deactivation is a general feature of halogenated aromatics.
Conversely, the mesomeric effect (+M) involves the donation of a lone pair of electrons from the fluorine atom into the aromatic pi-system. While this effect is generally weaker for fluorine compared to other halogens due to poor orbital overlap between the 2p orbital of fluorine and the carbon 2p orbitals of the ring, it still plays a role in directing the regioselectivity of any potential electrophilic attack. The +M effect tends to direct incoming electrophiles to the ortho and para positions relative to the fluorine atom. In the case of 2,2'-Difluoro-[1,1'-biphenyl]-4-ol, this would influence the substitution pattern on the fluorinated ring.
The placement of fluorine atoms at the ortho positions (2 and 2') of the biphenyl linkage introduces significant steric hindrance. This steric crowding has a profound impact on the molecule's conformation and, consequently, its reactivity.
Biphenyls are known to exhibit atropisomerism, a phenomenon where rotation around the single bond connecting the two aryl rings is restricted. pharmaguideline.com The presence of bulky substituents in the ortho positions can create a substantial energy barrier to rotation, potentially leading to separable enantiomeric conformers. libretexts.org While fluorine has a relatively small van der Waals radius compared to other halogens, the cumulative effect of two ortho-fluorine atoms can still impose a significant barrier to free rotation around the C-C single bond. researchgate.net This restricted rotation forces the two phenyl rings into a non-planar (twisted) conformation. libretexts.org
This enforced non-planarity has several consequences for reactivity:
Reduced Conjugation: The twisting of the biphenyl system reduces the overlap between the pi-orbitals of the two rings, thereby diminishing the extent of conjugation. This can influence the electronic properties of the molecule as a whole.
Hindrance to Reagent Approach: The ortho-fluorine atoms can physically block or hinder the approach of reagents to the adjacent positions on the aromatic rings and to the hydroxyl group. This steric shielding can dictate the regioselectivity of reactions, favoring attack at less hindered sites. For instance, reactions involving the hydroxyl group or the adjacent carbon atoms would be sterically hindered.
Influence on Atropisomerism: The steric strain induced by the ortho-fluorine atoms is a key factor in the potential for atropisomerism in derivatives of this compound. pharmaguideline.com The energy barrier to rotation is a critical parameter in determining whether stable atropisomers can be isolated.
Interactive Table: Rotational Barriers in Substituted Biphenyls.
| Ortho Substituent | Rotational Barrier (kcal/mol) | Reference |
| H | ~1.4 | libretexts.org |
| F | ~6.0 | researchgate.net |
| Cl | ~16.0 | researchgate.net |
| Br | ~18.0 | researchgate.net |
| I | ~21.0 | researchgate.net |
| NO2 | >25 | libretexts.org |
This table provides a general comparison of rotational barriers in ortho-substituted biphenyls to illustrate the effect of substituent size. The exact barrier for this compound may vary.
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group at the 4-position is a key site of reactivity. Its chemical behavior is influenced by both the electronic effects of the fluorinated biphenyl system and steric hindrance.
O-Alkylation: This reaction typically involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating agent (e.g., an alkyl halide). The accessibility of the oxygen atom to the alkylating agent will be a determining factor in the reaction's success and rate.
Hydrogen bonding plays a crucial role in determining the conformation and reactivity of this compound. Both intramolecular and intermolecular hydrogen bonds are possible.
An intramolecular hydrogen bond can potentially form between the hydroxyl proton and one of the ortho-fluorine atoms on the adjacent ring (O-H···F-C). However, studies on 2-fluorophenol suggest that the O-H···F intramolecular hydrogen bond is weak to non-existent. nih.govacs.orgrsc.org This is attributed to the geometric constraints and the relatively poor hydrogen bond accepting ability of fluorine in this configuration. The preferred conformation of 2-fluorophenol is often the trans form, where the hydroxyl group is directed away from the fluorine atom. askfilo.com Given the structural similarities, it is likely that a strong intramolecular O-H···F hydrogen bond is not a dominant feature in this compound.
Intermolecular hydrogen bonding is expected to be a significant force, where the hydroxyl group of one molecule interacts with the hydroxyl group or a fluorine atom of a neighboring molecule. These interactions are critical in the solid-state packing of the molecule and will also influence its properties in solution, such as solubility and boiling point. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor will facilitate the formation of hydrogen-bonded networks.
Carbon-Fluorine Bond Cleavage and Functionalization Strategies in Fluorinated Aromatics
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage and subsequent functionalization a significant challenge. nih.gov However, various strategies have been developed for the activation and transformation of C-F bonds in fluorinated aromatics, which could potentially be applied to this compound. mdpi.com
These strategies often involve:
Transition Metal-Catalyzed Reactions: Many transition metals, particularly those from the later transition series (e.g., nickel, palladium, rhodium), can mediate the cleavage of C-F bonds. mdpi.com This can occur through various mechanisms, including oxidative addition of the C-F bond to a low-valent metal center. Subsequent reductive elimination with a suitable coupling partner can lead to the formation of new C-C, C-H, C-N, or C-O bonds.
Nucleophilic Aromatic Substitution (SNAAr): While the C-F bond is strong, the high electronegativity of fluorine can activate the aromatic ring towards nucleophilic attack, especially if there are strong electron-withdrawing groups present. In the case of this compound, the deactivating nature of the hydroxyl group (when protonated) does not strongly favor this pathway. However, under strongly basic conditions, deprotonation of the hydroxyl group would increase the electron density of the ring system, making SNAAr less favorable.
Reductive Defluorination: The use of strong reducing agents, such as alkali metals or low-valent metal complexes, can effect the reductive cleavage of C-F bonds. the-innovation.org Photoredox catalysis has also emerged as a powerful tool for promoting single-electron transfer processes that can lead to C-F bond scission.
Enzymatic Cleavage: Certain microbial enzymes have been discovered that are capable of cleaving C-F bonds. nih.govnih.gov These biocatalytic approaches offer a green and highly selective alternative for the functionalization of fluorinated compounds.
The application of these strategies to this compound would need to consider the presence of the other functional groups. For instance, the hydroxyl group might need to be protected during certain transition metal-catalyzed reactions. The regioselectivity of C-F bond cleavage would also be a critical aspect to control, given the presence of two C-F bonds in the molecule.
Electrophilic Aromatic Substitution Patterns in this compound
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on this compound would be dictated by the directing effects of the existing substituents.
The hydroxyl (-OH) group on one of the phenyl rings is a strong activating group and an ortho-, para-director. This means it would increase the electron density of that ring, making it more susceptible to electrophilic attack, and would direct incoming electrophiles to the positions ortho and para to itself.
Conversely, the fluorine atoms on the other ring are deactivating groups due to their high electronegativity, which withdraws electron density from the ring through the inductive effect. However, like other halogens, they are also ortho-, para-directors because of the resonance effect, where their lone pairs can donate electron density to the ring.
The biphenyl system itself influences the reactivity. The phenyl group can be considered an activating group, directing incoming electrophiles to the ortho and para positions of the other ring.
Given these competing factors, predicting the precise outcome of an electrophilic aromatic substitution on this compound is challenging without experimental data. A hypothetical reaction, such as nitration, could lead to a mixture of products, with substitution occurring on either ring at various positions. The specific reaction conditions, including the nature of the electrophile and the solvent, would play a crucial role in determining the major product(s).
Hypothetical Electrophilic Aromatic Substitution Data Table
| Electrophilic Reagent | Possible Substitution Positions on Hydroxylated Ring (ortho, para to -OH) | Possible Substitution Positions on Fluorinated Ring (ortho, para to -F) | Expected Major Product(s) |
| HNO₃/H₂SO₄ (Nitration) | C3, C5 | C3', C5' | Data not available |
| Br₂/FeBr₃ (Bromination) | C3, C5 | C3', C5' | Data not available |
| SO₃/H₂SO₄ (Sulfonation) | C3, C5 | C3', C5' | Data not available |
| R-Cl/AlCl₃ (Friedel-Crafts) | C3, C5 | C3', C5' | Data not available |
Nucleophilic Aromatic Substitution on the Fluorinated Ring of this compound
Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). Fluorine, being highly electronegative, can facilitate such reactions, especially when positioned ortho or para to other activating groups.
In this compound, the fluorinated ring is a potential site for nucleophilic attack. The presence of two fluorine atoms would increase the ring's susceptibility to substitution compared to a non-fluorinated benzene (B151609) ring. However, the absence of other strong electron-withdrawing groups (like a nitro group) would likely necessitate harsh reaction conditions (high temperatures, strong nucleophiles) for a substitution to occur.
The position of nucleophilic attack would be influenced by the stability of the resulting intermediate. Mechanistic investigations would be required to determine the precise pathway and the regioselectivity of such a reaction.
Hypothetical Nucleophilic Aromatic Substitution Data Table
| Nucleophile | Potential Leaving Group | Reaction Conditions | Expected Product(s) |
| NaOCH₃ | F | High Temperature | Data not available |
| NaNH₂ | F | High Temperature | Data not available |
| KSH | F | High Temperature | Data not available |
Advanced Applications and Materials Science Contributions of 2,2 Difluoro 1,1 Biphenyl 4 Ol
Role in Organic Electronics and Optoelectronic Materials
The specific electronic and structural characteristics of fluorinated biphenyls are leveraged in a variety of electronic and optoelectronic applications, from commercial displays to next-generation solar cells and molecular-scale electronics.
Application in Liquid Crystal Displays (LCDs)
Fluorinated biphenyls are a cornerstone of modern liquid crystal display (LCD) technology. acs.orgnih.gov These compounds are a major class of liquid crystal monomers (LCMs) used in the mixtures that form the active layer of an LCD panel. acs.orgresearchgate.net The incorporation of fluorine atoms into the biphenyl (B1667301) structure is crucial for tuning the material's properties to meet the stringent demands of high-performance displays.
The primary advantages conferred by fluorination include:
Enhanced Stability: The high strength of the carbon-fluorine bond contributes to the chemical and thermal stability of the liquid crystal mixture, a critical factor for display longevity and reliability. researchgate.net
Optimized Electro-Optical Properties: Fluorine's high electronegativity alters the electronic distribution within the molecule, which in turn modifies key dielectric and optical anisotropies. mit.edu This allows for precise control over the liquid crystal's response to an applied electric field, enabling faster switching speeds and improved contrast. mdpi.com
Reduced Viscosity: Fluorination can lower the viscosity of the liquid crystal mixture, which also contributes to faster response times, a crucial feature for reducing motion blur in video content. researchgate.net
While a typical commercial liquid crystal mixture contains tens of selective LCMs to achieve specific performance targets, the fluorinated biphenyl skeleton is a foundational component. nih.gov The presence of a hydroxyl group, as in 2,2'-Difluoro-[1,1'-biphenyl]-4-ol, provides a reactive site for further functionalization, allowing it to be integrated into more complex liquid crystal architectures or polymeric systems for advanced display applications like polymer-stabilized LCDs.
| Feature | Contribution of Fluorinated Biphenyls | Supporting Evidence |
| Component Type | Liquid Crystal Monomer (LCM) | Fluorinated biphenyls and their analogues (FBAs) are a major category of LCMs used in commercial LCDs. nih.govrsc.org |
| Key Properties | Enhances stability, reduces viscosity, and improves electro-optical characteristics. researchgate.net | The anisotropic properties of liquid crystals are a direct result of their specific electronic and steric interactions. mit.edu |
| Performance Impact | Enables faster response times, higher contrast, and improved display durability. | The addition of specific fluorinated diluters can effectively reduce viscosity and increase dielectric anisotropy. mdpi.com |
| Environmental Note | FBAs are widely detected in e-waste from LCD dismantling, indicating their extensive use. acs.org | - |
Development of Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
In the fields of OLEDs and OSCs, fluorinated organic materials are instrumental in advancing device efficiency and stability. nih.gov The introduction of fluorine atoms into conjugated molecules, such as biphenyls, has a profound impact on their electronic energy levels. Specifically, fluorination lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov
This energy level modulation is highly beneficial:
In OLEDs: Lowering the LUMO level facilitates easier electron injection from the cathode, which can lead to a better balance of charge carriers (holes and electrons) within the emissive layer. This improved charge balance is a key factor in increasing the efficiency and brightness of the device. Biphenyl derivatives are already used as efficient hole-injection and transport layers in OLEDs. nih.govmdpi.com The addition of fluorine can further enhance stability and tune charge-transport properties.
In OSCs: Lowering the HOMO level increases the material's resistance to oxidative degradation, a common failure mechanism when exposed to air. This leads to longer device lifetimes. Furthermore, the ability to tune HOMO/LUMO levels through fluorination is essential for optimizing the energy level alignment between the electron donor and acceptor materials in the active layer, which is critical for efficient charge separation and high power conversion efficiency. acs.orgnih.gov Newly synthesized difluorinated biphenyl compounds are considered promising candidates for use in organic solar cells due to their conjugated π-electronic systems. acs.org
The this compound molecule, with its fluorinated biphenyl core, is a prototypical structure for materials designed for these applications. The hydroxyl group also offers a convenient point for chemical modification to integrate the core into larger molecules or polymers tailored for specific roles within an OLED or OSC device stack. researchgate.net
Integration into Molecular Wires and Diodes
At the frontier of electronics, individual molecules are being explored as active components like wires and diodes. The rigid, conjugated structure of the biphenyl unit makes it an excellent candidate for a molecular wire, capable of conducting charge over short distances. researchgate.net The integration of fluorine atoms into this backbone provides a powerful tool for controlling the charge transport properties at the single-molecule level.
Key effects of fluorination in this context include:
Dipole Formation: The high electronegativity of fluorine creates strong C-F dipole moments. mdpi.com In a densely packed self-assembled monolayer (SAM) of molecules, these dipoles can generate a significant electric field that modifies the energy barrier for charge tunneling through the molecule. This can lead to lower tunneling resistance compared to non-fluorinated analogues. mdpi.com
Energy Level Tuning: As in OLEDs and OSCs, fluorination precisely tunes the molecular orbitals involved in conduction, allowing for the rational design of molecular electronic components. nih.gov
While the direct use of this compound in a molecular junction has not been extensively reported, the fundamental principles of charge transport through fluorinated molecules suggest its potential. nih.govnih.gov The biphenyl core provides the conductive pathway, the fluorine atoms modulate the transport barrier, and the hydroxyl group can serve as an anchor to bind the molecule to a conductive substrate, such as a gold electrode, a necessary step in fabricating a molecular electronic device.
Polymer Chemistry and Advanced Polymeric Materials
The phenolic nature of this compound makes it an ideal monomer for synthesizing high-performance polymers, particularly fluorinated poly(aryl ether)s. These polymers combine the desirable properties of aromatic ethers with the unique advantages conferred by fluorine.
Incorporation of this compound as a Monomer or Structural Unit
This compound can be used as a difunctional monomer (a diphenol) in step-growth polymerization reactions. A primary route for its incorporation is through nucleophilic aromatic substitution to form poly(aryl ether)s. In this process, the hydroxyl group of the biphenol is deprotonated to form a phenoxide, which then attacks an activated aryl halide, typically an aryl fluoride, displacing the halide and forming an ether linkage.
A common strategy involves reacting a fluorinated diphenol with a highly fluorinated aromatic compound, such as decafluorobiphenyl. This reaction creates a linear poly(aryl ether) with a high density of both ether linkages and fluorine atoms in the polymer backbone. nih.gov The biphenyl units within the polymer chain contribute to its rigidity and thermal stability. Polymers containing biphenyl moieties are known to exhibit interesting physical properties, including the formation of liquid crystalline phases and the potential for intramolecular pi-pi stacking, which can act as noncovalent crosslinks. nih.gov
The resulting fluorinated poly(aryl ether)s are sought after for applications demanding high thermal stability and specific dielectric properties, such as in microelectronics and aerospace components.
Influence of Fluorine Atoms on Polymer Properties and Functionality
The incorporation of fluorine atoms, as found in polymers derived from this compound, has a transformative effect on the resulting material's properties. The strong carbon-fluorine bond and fluorine's high electronegativity are the primary drivers of these changes. mdpi.commdpi.com
| Property | Influence of Fluorine Atoms | Rationale | Supporting Evidence |
| Dielectric Constant | Decreases | The low polarizability of the C-F bond reduces the overall dielectric constant of the polymer. | Fluorinated poly(aryl ether) films exhibit low dielectric constants (e.g., 2.07–2.80) and low dielectric loss. nih.gov |
| Thermal Stability | Increases | The C-F bond is exceptionally strong (~485 kJ/mol), imparting high thermal and oxidative resistance. mdpi.commdpi.com | Fluorinated poly(aryl ether)s show high decomposition temperatures (Td5 values of 514–555 °C). nih.gov |
| Chemical Resistance | Increases | Fluorinated polymers are generally more chemically inert and resistant to solvents and harsh environments. mdpi.com | - |
| Hydrophobicity | Increases | The low surface energy of fluorinated segments leads to water-repellent properties. | FPAE films show high water contact angles (92.4° to 98.7°) and low water absorption. nih.gov |
| Solubility | Increases | The presence of fluorine can disrupt polymer chain packing, often improving solubility in organic solvents. | Incorporation of fluorine into a polymer backbone is known to increase solubility. researchgate.net |
| Optical Properties | Reduces color | Fluorination can lead to polymers that are essentially optically transparent and colorless. | - |
These properties make fluorinated polymers highly valuable for specialized applications. For instance, materials with low dielectric constants are essential as insulators in high-frequency microelectronic circuits to prevent signal loss and crosstalk. nih.gov The combination of thermal stability and hydrophobicity is critical for materials used in demanding aerospace and membrane applications. rsc.orgresearchgate.netnih.gov
Catalysis and Ligand Design Utilizing this compound Derivatives
The biphenyl scaffold is a cornerstone in the design of high-performance ligands for metal catalysis. The this compound structure serves as a versatile precursor for a new generation of ligands, where the fluorine atoms and the hydroxyl group play critical roles in tuning catalytic activity and selectivity.
The hydroxyl group of this compound is a key functional handle for derivatization into various ligand types. Through straightforward chemical transformations, it can be converted into phosphites, phosphates, or ethers that can coordinate to a wide range of transition metals. Chiral organophosphates, for example, have been shown to be effective ligands in asymmetric metal catalysis. rsc.org
The process typically involves:
Phosphorylation: The phenolic -OH group can react with phosphorus halides (e.g., PCl₃) or related reagents to form phosphite (B83602) or phosphate (B84403) esters.
Coordination: The resulting phosphorus-containing ligand can then be coordinated to a metal center (e.g., rhodium, palladium, gold, magnesium). rsc.orgnih.gov
The fluorine atoms at the 2 and 2' positions exert a strong inductive electron-withdrawing effect. This electronic perturbation modifies the electron density at the metal center, which can have a profound impact on the catalyst's reactivity, stability, and turnover frequency. Furthermore, these fluorine atoms provide steric bulk around the metal center, influencing substrate approach and product selectivity. This bifunctional nature—metal chelation and tailored electronic properties—is a promising strategy in catalyst design. nih.govresearchgate.net
Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The biphenyl scaffold is famous for its ability to form stable atropisomers when sufficiently bulky groups are placed at the ortho (2, 2', 6, 6') positions. The two fluorine atoms in this compound create a significant barrier to rotation around the C-C single bond connecting the two phenyl rings.
This restricted rotation allows for the separation of the molecule into two stable, non-superimposable, mirror-image enantiomers (R and S). These enantiomerically pure atropisomers are highly valuable precursors for chiral ligands used in asymmetric catalysis. nih.govgoogle.com Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries.
The development of chiral ligands from this precursor would follow these steps:
Resolution: Separation of the racemic mixture of this compound into its pure R and S atropisomers.
Functionalization: Conversion of the hydroxyl group on each pure atropisomer into a coordinating group, such as a phosphine, phosphite, or other donor moiety.
Complexation: Reaction of the chiral ligand with a suitable transition metal salt to generate the active asymmetric catalyst. google.com
These catalysts are designed for a variety of asymmetric transformations, including hydrogenation, hydrosilylation, allylic alkylation, and Diels-Alder reactions, where they can induce high levels of enantioselectivity. google.com
Supramolecular Chemistry and Self-Assembly of this compound Derivatives
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.gov The process by which these molecules spontaneously form ordered structures is known as self-assembly. mdpi.comhw.ac.uk
Derivatives of this compound are well-suited for designing self-assembling systems due to their distinct molecular features:
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, capable of directing the formation of well-defined assemblies like chains, rosettes, or helices. In the solid state, strong intramolecular O—H···N hydrogen bonds have been observed in related structures, dictating the molecular conformation. nih.gov
π-π Stacking: The aromatic biphenyl core provides a large surface area for π-π stacking interactions, which drive the molecules to arrange in a co-facial manner, often leading to the formation of one-dimensional nanowires or columns. nih.gov
Fluorine Interactions: The fluorine atoms can participate in weaker non-covalent interactions, including C-F···H hydrogen bonds or dipole-dipole interactions, which can further stabilize the resulting supramolecular architecture. The presence of fluorine also modulates the electronic character of the aromatic rings, influencing the strength and geometry of π-π stacking. nih.gov
By chemically modifying the this compound core—for example, by attaching long alkyl chains to create amphiphilicity or by introducing other functional groups—researchers can program the self-assembly process. nih.gov This can lead to the formation of complex nanostructures like fibers, nanotubes, vesicles, or gels. researchgate.net These materials have potential applications in areas such as molecular electronics, sensing, and the development of "smart" materials that respond to external stimuli.
The table below lists the key non-covalent interactions and the potential resulting supramolecular structures for derivatives of this compound.
| Intermolecular Force | Participating Group | Potential Supramolecular Structure |
| Hydrogen Bonding | Phenolic -OH | Chains, Sheets, Helices |
| π-π Stacking | Biphenyl Aromatic Rings | Nanowires, Columns, Lamellar Structures |
| Halogen Bonding/Dipolar | C-F Bonds | Stabilized 3D Networks |
| van der Waals Forces | Appended Groups (e.g., alkyl chains) | Micelles, Vesicles, Gels |
Environmental Chemistry and Abiotic Degradation of 2,2 Difluoro 1,1 Biphenyl 4 Ol
Environmental Persistence of Fluorinated Aromatic Compounds
Fluorinated aromatic compounds, including polyfluorinated biphenyls, are characterized by their significant environmental persistence. nih.govnih.govresearchgate.net This recalcitrance is primarily attributed to the exceptional strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. The high electronegativity of fluorine atoms also imparts a high degree of chemical and thermal stability to the aromatic structure. nih.gov
Abiotic Degradation Pathways in Aquatic and Terrestrial Environments
Abiotic degradation, occurring without the involvement of living organisms, is a key process influencing the environmental fate of persistent organic pollutants. For fluorinated biphenylols, the principal abiotic degradation pathways are expected to be photodegradation and reactions with hydroxyl radicals.
Photodegradation, or the breakdown of molecules by light, is a potential transformation pathway for aromatic compounds in the environment. Studies on related polychlorinated biphenyls (PCBs) have shown that UV irradiation can induce dechlorination and the formation of hydroxylated and other solvent-adducted products. nih.gov For 2,2'-Difluoro-[1,1'-biphenyl]-4-ol, direct photolysis may occur through the absorption of solar radiation, leading to the cleavage of the C-F or C-C bonds, although the high strength of the C-F bond makes this process less efficient.
Indirect photolysis, mediated by other light-absorbing substances in the environment such as dissolved organic matter (DOM), can also play a role. nih.gov These substances can generate reactive species like triplet-excited states of DOM (³DOM*), singlet oxygen (¹O₂), and hydroxyl radicals (•OH) that can then react with and degrade the fluorinated biphenylol. nih.gov For instance, the photodegradation of the fungicide flumorph, another fluorinated compound, was found to follow first-order kinetics and was enhanced by the presence of photosensitizers. nih.gov The rate of photodegradation is influenced by the specific isomers and the presence of functional groups. For PCBs, the presence of an ortho-chlorine was found to be crucial for sigmatropic rearrangement reactions during photolysis. nih.gov
Hydroxyl radicals (•OH) are highly reactive oxidants present in the atmosphere, water, and soil, and they play a major role in the degradation of many organic pollutants. acs.orgcapes.gov.br The reaction with hydroxyl radicals is considered a dominant removal pathway for PCBs from the atmosphere. acs.org It is anticipated that this compound will also be susceptible to attack by hydroxyl radicals.
The reaction likely proceeds via the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then undergo further reactions, including the elimination of a fluorine atom or the formation of other oxidation products. capes.gov.br Studies on other polyfluorinated substances have shown that while perfluorinated chains are resistant to •OH attack, polyfluorinated compounds with C-H bonds or unsaturated moieties are more susceptible to oxidation. nih.gov The presence of the hydroxyl group on the biphenyl (B1667301) structure of this compound is expected to influence the sites of •OH attack.
The table below summarizes the atmospheric lifetimes of selected PCB congeners due to reactions with hydroxyl radicals, which can serve as a proxy for understanding the potential reactivity of fluorinated biphenyls.
| PCB Congener | IUPAC No. | Atmospheric Lifetime (days) |
| Biphenyl | 0 | 2 |
| 2-Chlorobiphenyl | 1 | 4 |
| 4-Chlorobiphenyl | 3 | 7 |
| 2,2'-Dichlorobiphenyl | 4 | 7 |
| 2,4'-Dichlorobiphenyl | 8 | 7 |
| 4,4'-Dichlorobiphenyl | 15 | 13 |
| 2,2',5-Trichlorobiphenyl | 18 | 9 |
| 2,4,4'-Trichlorobiphenyl | 28 | 12 |
| 2,2',5,5'-Tetrachlorobiphenyl | 52 | 14 |
| 2,2',4,5,5'-Pentachlorobiphenyl | 101 | 34 |
Data sourced from a study on OH radical reactions with PCBs, providing an estimation of reactivity for structurally similar compounds. acs.org
Environmental conditions significantly modulate the rates and pathways of abiotic degradation. The pH of the surrounding medium can affect the speciation of hydroxylated aromatic compounds, which in turn influences their reactivity and sorption behavior. For phenolic compounds, an increase in pH leads to deprotonation of the hydroxyl group, forming a phenolate (B1203915) anion which can be more susceptible to oxidation but may also exhibit different sorption characteristics.
Temperature affects the rates of chemical reactions, with higher temperatures generally leading to faster degradation. The temperature dependence of the reaction rates between OH radicals and PCBs has been experimentally determined, allowing for the estimation of reaction rates at different ambient temperatures. acs.org The phase distribution of the compound between gas, dissolved, and particulate phases, which is influenced by temperature, will also dictate its exposure to different degradation processes.
Formation and Identification of Abiotic Transformation Products of Fluorinated Biphenylols
The abiotic degradation of this compound is expected to generate a range of transformation products. Based on studies of analogous compounds, these products could include other hydroxylated and methoxylated derivatives, as well as cleavage products of the biphenyl ring. nih.govnih.gov
The transformation of PCBs, for example, is known to produce hydroxylated PCBs (OH-PCBs) as primary metabolites through both biological and abiotic processes. acs.orgnih.govnih.gov These OH-PCBs are now considered a new class of environmental contaminants due to their own potential toxicity. nih.gov It is plausible that the degradation of this compound could lead to the formation of dihydroxylated difluorobiphenyls or other oxygenated derivatives. The photolysis of ortho-substituted PCBs has also been shown to result in sigmatropic rearrangement products. nih.gov
The identification of these transformation products typically requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Environmental Mobility and Sorption Behavior of Fluorinated Biphenylols in Various Media
The environmental mobility of this compound is governed by its partitioning behavior between water, soil, sediment, and air. This is largely controlled by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).
The sorption of fluorinated compounds to soil and sediment is a complex process influenced by both the properties of the chemical and the characteristics of the sorbent. For many non-polar organic compounds, sorption is primarily driven by partitioning into soil organic matter. nih.govresearchgate.netresearchgate.net However, for fluorinated compounds, other interactions, such as electrostatic interactions and interfacial adsorption, can also be significant. nih.govnih.gov
The table below presents the solid-liquid distribution coefficients (Kd) for selected PFASs in different soils, illustrating the influence of compound structure and soil properties on sorption.
| Compound | Soil Type | Organic Carbon (%) | Kd (mL/g) |
| PFOS | Soil A | 1.2 | 19 |
| PFOS | Soil B | 15.3 | 295 |
| PFOA | Soil A | 1.2 | 2.2 |
| PFOA | Soil B | 15.3 | 38 |
| PFBS | Soil A | 1.2 | 0.4 |
| PFBS | Soil B | 15.3 | 6.8 |
Data adapted from a study on the sorption behavior of PFASs in soils, highlighting the correlation between organic carbon content and the distribution coefficient. researchgate.net
Future Research Directions and Emerging Paradigms for 2,2 Difluoro 1,1 Biphenyl 4 Ol Studies
Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Fluorinated Biphenylols
The synthesis of fluorinated biphenyls has traditionally relied on methods like the Suzuki-Miyaura cross-coupling reaction, which effectively forges the crucial carbon-carbon bond between aryl partners. nih.govacs.org While robust, future research must prioritize the development of more sustainable and efficient synthetic strategies.
Future synthetic endeavors should focus on:
Green Chemistry Principles : Investigating reaction conditions that minimize waste, reduce energy consumption, and utilize environmentally benign solvents. This includes exploring metal-free reaction pathways or employing recyclable catalysts. le.ac.uknih.gov
C-H Functionalization : Developing methods for the direct introduction of functional groups onto the biphenyl (B1667301) core via C-H activation. This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. nih.gov
Late-Stage Fluorination : Designing synthetic routes that introduce the fluorine atoms at a later stage. This strategy would allow for the rapid generation of a diverse library of fluorinated biphenylol analogues from a common intermediate, facilitating structure-activity relationship studies.
Flow Chemistry : Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters, potentially leading to higher yields and purities for complex multi-step syntheses.
A key challenge is the selective functionalization of the biphenyl core, which contains multiple reaction sites. Overcoming this will require the design of highly specific catalysts and directing groups.
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new materials, reducing the reliance on costly and time-consuming trial-and-error synthesis. clemson.edumdpi.com For 2,2'-Difluoro-[1,1'-biphenyl]-4-ol, advanced computational modeling can provide deep insights into its structure-property relationships.
Key computational approaches for future studies include:
Density Functional Theory (DFT) : DFT calculations can be used to predict ground-state geometries, conformational preferences (i.e., the dihedral angle between the phenyl rings), and electronic properties such as the molecular electrostatic potential (MEP). acs.orgnih.gov The MEP, in particular, can help rationalize intermolecular interactions and potential binding sites.
Time-Dependent DFT (TD-DFT) : This method is essential for predicting excited-state properties, including UV-Vis absorption and emission spectra. clemson.edu By simulating how the molecule interacts with light, TD-DFT can guide the design of fluorophores for applications in organic electronics and sensors.
Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of molecules over time, providing insights into their conformational dynamics and interactions with surrounding molecules, such as solvents or polymers in a material matrix. nih.gov
These computational tools allow for the in silico screening of numerous derivatives of this compound, enabling researchers to prioritize synthetic targets with the most promising properties for specific applications.
Table 1: Computational Methods for Property Prediction of this compound
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Optimized geometry, dihedral angle, electronic structure, molecular electrostatic potential (MEP) | Rationalizing reactivity, predicting intermolecular interactions, understanding crystal packing. acs.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Absorption and emission wavelengths, oscillator strengths | Designing molecules for organic light-emitting diodes (OLEDs), sensors, and photoluminescent materials. clemson.edu |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bond critical points, charge density distribution | Characterizing the nature of chemical bonds, including hydrogen bonds and other non-covalent interactions. |
| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, diffusion coefficients | Simulating behavior in condensed phases, understanding properties in polymer blends or liquid crystal phases. nih.gov |
Exploration of New Applications in Emerging Functional Materials and Chemical Technologies
The unique combination of a hydroxyl-functionalized, fluorinated biphenyl structure makes this compound a versatile building block for a wide array of functional materials. nih.govqualitas1998.net Its properties—stemming from the strong C-F bond, hydrophobicity, and altered electronics—can be leveraged in numerous high-tech fields. researchgate.netnumberanalytics.com
Emerging areas for application include:
Liquid Crystals : Fluorinated biphenyls are foundational components of liquid crystal displays (LCDs). The fluorine atoms can tune the dielectric anisotropy and viscosity of the material. capes.gov.br this compound could serve as a core or a dopant in new liquid crystal mixtures with enhanced performance characteristics.
Organic Electronics : The biphenyl core provides a conjugated π-system suitable for charge transport, while the fluorine atoms can lower the energy levels of the molecular orbitals (HOMO/LUMO). acs.org This makes such compounds candidates for use in organic solar cells, field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.gov
Advanced Polymers : The hydroxyl group provides a reactive handle for polymerization. Incorporating the 2,2'-difluorobiphenyl (B165479) unit into polymers could create materials with high thermal stability, chemical resistance, low surface energy (for hydrophobic coatings), and specific optical properties. numberanalytics.com
Biomedical Materials : Fluorinated compounds are explored for applications such as biocompatible materials and drug delivery systems due to their stability and hydrophobicity. numberanalytics.com
Table 2: Potential Applications of this compound in Functional Materials
| Application Area | Key Molecular Features | Desired Material Property |
| Liquid Crystal Displays | Rigid biphenyl core, dipole moment from C-F bonds | Optimized dielectric anisotropy, broad nematic phase, high clearing point. capes.gov.br |
| Organic Solar Cells | Conjugated π-system, electron-withdrawing fluorine atoms | Tunable HOMO/LUMO energy levels for efficient charge separation and transport. nih.govacs.org |
| High-Performance Polymers | High C-F bond energy, reactive -OH group | Enhanced thermal stability, chemical resistance, hydrophobicity, low refractive index. numberanalytics.com |
| Chemical Sensors | Functionalizable phenol (B47542) group, electronically active core | Selective binding of analytes, leading to a detectable change in optical or electronic properties. |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Physical Chemistry, and Materials Science
Realizing the full potential of this compound and related compounds will require transcending traditional disciplinary boundaries. nih.gov A synergistic approach that integrates expertise from synthetic chemistry, physical chemistry, and materials science is paramount.
Synthetic chemists are needed to develop the innovative and sustainable routes to produce the molecule and its derivatives (Section 8.1).
Physical chemists can then employ spectroscopic and computational methods (Section 8.2) to characterize the fundamental properties of these new molecules and provide feedback to the synthetic chemists for further optimization.
Materials scientists will subsequently incorporate these precisely designed molecules into devices and materials (Section 8.3), evaluating their performance and identifying challenges that can inspire the next cycle of molecular design and synthesis.
This iterative, collaborative loop is the emerging paradigm for modern materials discovery. The study of this compound serves as a compelling case for how the integration of synthesis, characterization, and application can drive innovation in chemical and materials technology.
Q & A
Q. Basic
- NMR : ¹⁹F NMR (δ -115 to -120 ppm for ortho-F) and ¹H NMR (δ 5.2–5.5 ppm for -OH, exchange with D₂O) confirm substitution patterns.
- XRD : Single-crystal XRD resolves dihedral angles between phenyl rings (~30–40°), influenced by steric and electronic effects of fluorine .
- IR : Broad O-H stretch (~3200 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced
Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) accurately predicts UV-Vis and fluorescence spectra, correlating with experimental Stokes shifts (~50 nm) . Solid-state MAS NMR and Hirshfeld surface analysis quantify intermolecular interactions (e.g., O-H···F contacts) in crystalline phases .
How does this compound compare structurally and reactively to its 3-carbaldehyde and 4-amine analogs?
Q. Basic
| Property | 2,2'-Difluoro-biphenyl-4-ol | 3-Carbaldehyde Analog | 4-Amine Analog |
|---|---|---|---|
| Functional Group | -OH | -CHO | -NH₂ |
| Acidity (pKa) | ~8.5–9.0 | N/A (neutral) | ~4.5 (amine protonation) |
| Key Reactivity | Esterification, H-bonding | Schiff base formation | Diazotization, coupling |
| Biological Interaction | Protein binding via H-bonding | Enzyme inhibition (e.g., ALDH) | DNA intercalation |
Advanced
The hydroxyl group's hydrogen-bonding propensity contrasts with the aldehyde's electrophilicity (Schiff base formation) and the amine's nucleophilicity. Fluorine's ortho-substitution in the hydroxyl derivative imposes greater steric hindrance, reducing rotational freedom compared to para-substituted analogs .
What strategies resolve contradictions in reported reaction yields or spectroscopic data for fluorinated biphenyl derivatives?
Advanced
Contradictions often arise from solvent polarity, trace moisture, or catalyst impurities. Methodological approaches include:
- Control Experiments : Replicate reactions under inert (N₂/Ar) vs. ambient conditions to assess moisture sensitivity.
- High-Throughput Screening : Test ligand/catalyst combinations (e.g., Pd(OAc)₂ vs. PdCl₂) to identify optimal systems .
- Multivariate Analysis : Use DoE (Design of Experiments) to isolate variables (e.g., temperature, solvent ratio) affecting yield .
- Cross-Validation : Compare computed (DFT) and experimental NMR/IR spectra to confirm structural assignments .
How can this compound be utilized in designing enzyme inhibitors or supramolecular assemblies?
Advanced
The hydroxyl group serves as a hydrogen-bond donor for targeting enzyme active sites (e.g., kinases or phosphatases). Docking studies (AutoDock Vina) with fluorinated biphenyls show enhanced binding affinity (~2–3 kcal/mol) over non-fluorinated analogs due to hydrophobic and electrostatic interactions . In supramolecular chemistry, fluorine's quadrupole moments and hydroxyl H-bonding enable crystalline frameworks with tunable porosity (surface area >300 m²/g via BET analysis) .
What are the challenges in scaling up the synthesis of this compound for academic research?
Q. Basic
- Purification : Column chromatography (silica gel, hexane/EtOAc) is labor-intensive; switch to recrystallization (ethanol/water) for scalability.
- Catalyst Cost : Pd catalysts are expensive; use ligand-free conditions or recover Pd via aqueous extraction .
Advanced
Flow chemistry systems improve heat/mass transfer, reducing reaction times (2–4 hours vs. 12 hours batch) and byproduct formation. Computational fluid dynamics (CFD) models optimize reactor design for biphenyl coupling .
How do solvent effects influence the stability and reactivity of this compound?
Basic
Polar aprotic solvents (DMF, DMSO) stabilize the phenoxide ion, enhancing nucleophilic substitution (e.g., Williamson ether synthesis). Hydroxyl group oxidation (to ketone) is suppressed in non-polar solvents (toluene) .
Advanced
MD simulations (GROMACS) reveal solvation shells with ~3–5 water molecules around the hydroxyl group, affecting hydrolysis rates. COSMO-RS predicts solubility trends: logP ~2.8 (chloroform) vs. ~1.2 (water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
